N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques and Biological Efficacy : Novel synthetic approaches and the biological activities of compounds with morpholine components and complex benzamide structures are of significant interest. For example, the synthesis of compounds with anti-inflammatory and analgesic properties by Abu-Hashem et al. (2020) shows the potential for related structures in medicinal chemistry, particularly as COX inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Applications
Antimicrobial and Antifungal Agents : The development of antimicrobial agents, as detailed by Raju et al. (2010), involves the synthesis of compounds that exhibit potent activities against various bacterial and fungal strains. This highlights the potential of utilizing complex benzamide derivatives in addressing microbial resistance (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).
Anticancer Research
Anticancer Compound Synthesis : The synthesis and characterization of compounds with potential anticancer activities, such as those discussed by Hassan, Hafez, & Osman (2014), offer insights into how similar compounds could be developed and utilized for therapeutic purposes. These studies typically focus on the inhibition of cancer cell proliferation, suggesting a route for the application of related benzamide derivatives in oncology (Hassan, Hafez, & Osman, 2014).
Sensing and Detection Applications
Chemical Sensing : The development of chemical sensors, as demonstrated by Jothi et al. (2021), for detecting ions like Fe3+ using naphthalimide-based Schiff bases, underscores the versatility of related structures in analytical chemistry. These compounds' ability to undergo conformational changes upon binding specific ions can be leveraged for the detection of various substances (Jothi, Munusamy, Sawminathan, & Iyer, 2021).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Once the targets are identified, it will be possible to map the compound’s effects onto known biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of VU0622179-1’s action are currently unknown. These effects can be elucidated through further experimental studies, such as in vitro assays and in vivo animal models .
properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5/c1-3-33-22-10-5-19(17-23(22)34-4-2)18-29-25(31)20-6-8-21(9-7-20)35-26-24(27-11-12-28-26)30-13-15-32-16-14-30/h5-12,17H,3-4,13-16,18H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPMTLMOSAICAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide |
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